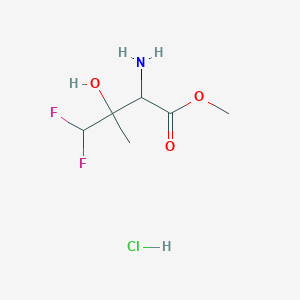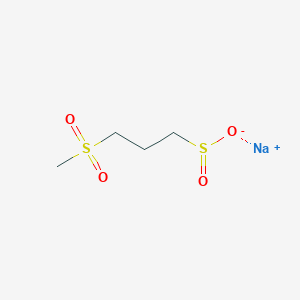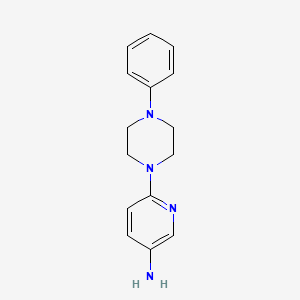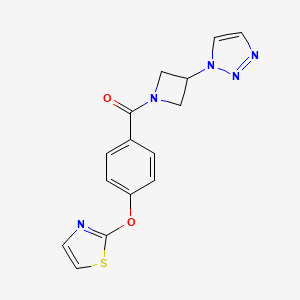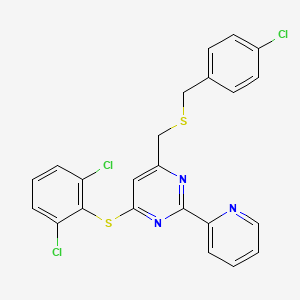![molecular formula C20H15ClN2O4S B2399587 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide CAS No. 303988-23-0](/img/structure/B2399587.png)
4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a study reported the synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These methods might provide insights into potential synthesis routes for the compound .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a nitrobenzenecarboxamide core, with a 4-chlorophenyl group attached via a sulfanyl linkage, and a 4-methoxyphenyl group attached via an amide linkage .Scientific Research Applications
Environmental Impact and Toxicity Studies:
- Toxicity of Phenolic Compounds :
- Studies on benzophenone-3 (BP-3), a phenolic compound structurally related to the query compound, indicate potential reproductive toxicity. BP-3 is used in skincare and as a food additive. Its endocrine-disrupting effects might alter estrogen and testosterone balance, affecting reproduction in humans and animals (Ghazipura et al., 2017).
- Degradation and By-Products of Phenolic Compounds :
- Advanced oxidation processes (AOPs) are used to treat recalcitrant compounds, including acetaminophen (ACT), from aqueous media. The study summarized the biotoxicity of ACT by-products and degradation pathways, shedding light on the environmental impact of phenolic compounds and their derivatives (Qutob et al., 2022).
Analytical and Detection Methods:
- Use of Antibodies in Analytical Methods :
- Antibodies have been used extensively in ELISA and related techniques for detecting various compounds, including phenolic compounds, in environmental and food samples. This indicates the importance of sensitive detection methods in monitoring the presence and impact of such compounds (Fránek & Hruška, 2018).
- Antioxidant Activity Analysis :
- The study of antioxidants, including phenolic compounds, is crucial in various fields. The paper presents critical insights into the most important tests used to determine antioxidant activity, applicable to a range of compounds including phenolics (Munteanu & Apetrei, 2021).
Future Directions
While specific future directions for this compound are not available, research into similar compounds suggests potential areas of interest. For instance, the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides have been studied, suggesting potential antiviral applications for similar compounds .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes, receptors, and proteins, which play crucial roles in cellular processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .
Pharmacokinetics
The solubility, stability, and molecular weight of a compound can provide some insight into its pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, some compounds can oxidize readily in air to form unstable peroxides that may explode spontaneously . Additionally, the release of this substance into the environment can occur from industrial use, potentially affecting its action and stability .
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c1-27-16-7-5-15(6-8-16)22-20(24)13-2-11-19(18(12-13)23(25)26)28-17-9-3-14(21)4-10-17/h2-12H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDGXNRCQGGWMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

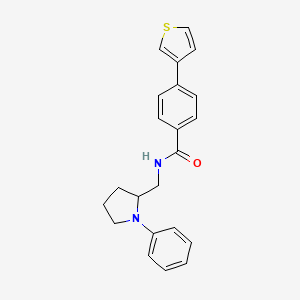
![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)
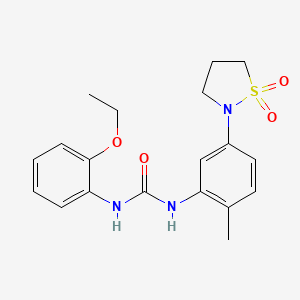
![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)
![N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)
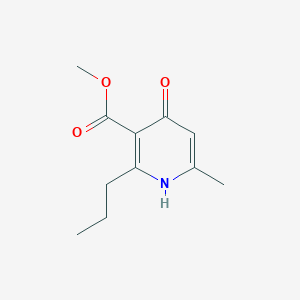
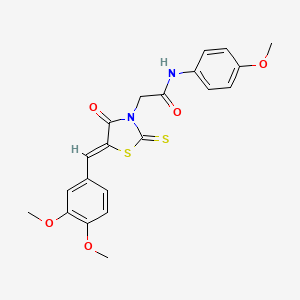
![(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2399517.png)
![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)
